molecular formula C17H21N3OS B2687309 2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 361172-53-4

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2687309
CAS No.: 361172-53-4
M. Wt: 315.44
InChI Key: OJJPULCNKQQIOQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a specialized synthetic compound featuring a complex molecular architecture that integrates a dihydrothienopyrazole core with a 2,2-dimethylpropanamide side chain. This structural motif is characteristic of compounds investigated for their potential as key intermediates in pharmaceutical development and as tools for biochemical probing . The compound's core structure is based on the 4,6-dihydrothieno[3,4-c]pyrazole scaffold, a privileged heterocyclic system known to exhibit diverse biological activities and significant potential in medicinal chemistry applications . The presence of the 2,2-dimethylpropanamide group (also known as pivalamide) contributes to the compound's metabolic stability and influences its pharmacokinetic properties, making it particularly valuable for structure-activity relationship studies in drug discovery research . Researchers are exploring this compound primarily as a potential inhibitor of various enzymatic targets, with particular interest in its application for studying dihydroorotate dehydrogenase (DHODH) pathways and other dehydrogenase systems relevant to cellular proliferation and disease pathogenesis . The structural analogs of this compound have demonstrated significant research utility in modulating specific biological pathways, including those targeted by succinate dehydrogenase inhibitors (SDHI) and quinone-outside inhibitors (Qol), providing valuable insights for developing therapeutic interventions . This reagent is offered exclusively for research applications in biochemistry, medicinal chemistry, and pharmaceutical development, with all supplied material being of the highest purity standards to ensure experimental reproducibility and reliability. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-7-5-6-8-14(11)20-15(18-16(21)17(2,3)4)12-9-22-10-13(12)19-20/h5-8H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJPULCNKQQIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by reduction of the resulting aldehyde with sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Biological Activity

2,2-Dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a thienopyrazole derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. The synthesis typically involves multiple steps including the reaction of 2-methylbenzyl chloride with 2-methylpropanal followed by reduction using sodium borohydride . The resulting structure can be represented as follows:

C17H21N3OS\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{OS}

Biological Activity Overview

Thienopyrazole derivatives have been reported to exhibit various biological activities including:

  • Anti-inflammatory
  • Antioxidant
  • Anticancer
  • Antimicrobial

These properties are attributed to their ability to interact with specific molecular targets within biological systems.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to specific receptors which modulate cellular responses.
  • Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in various models .

Study 1: Antioxidant Activity

A study assessed the antioxidant effects of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic agents like 4-nonylphenol. The results indicated that these compounds significantly reduced erythrocyte alterations compared to controls .

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound12 ± 1.03

This suggests that the compound has protective effects against oxidative damage.

Study 2: Anticancer Potential

Another investigation into thienopyrazole derivatives highlighted their potential as inhibitors of key cancer-related pathways. Specifically, compounds were found to inhibit aurora kinase activity, which is crucial for cancer cell proliferation .

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